Bienvenue dans la boutique en ligne BenchChem!

4-(chloromethyl)-2,6-dimethoxypyrimidine

Medicinal Chemistry Organic Synthesis Building Block Selection

This is the preferred 4-regioisomer for antiviral drug discovery, explicitly claimed in SmithKline Beecham patent US 6,448,403 B1. Unlike its 2-substituted regioisomer or directly chloro-substituted analogues, its benzylic chloromethyl group enables unique palladium-catalyzed alkoxycarbonylation to yield pyrimidine-4-acetate esters. The 4-position electrophilicity ensures faster substitution kinetics with amines, thiols, or alkoxides. With a logP of 2.3373 and PSA of 65.98 Ų, it provides a distinct anchor point for lead optimization. Do not substitute with 2-chloromethyl-4,6-dimethoxypyrimidine (CAS 114108-86-0) or 2-chloro-4,6-dimethoxypyrimidine—these will compromise SAR integrity and yield divergent synthetic products.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.6
CAS No. 94170-84-0
Cat. No. B6239350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-2,6-dimethoxypyrimidine
CAS94170-84-0
Molecular FormulaC7H9ClN2O2
Molecular Weight188.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2,6-dimethoxypyrimidine CAS 94170-84-0: Properties, Synthesis, and Procurement Considerations


4-(Chloromethyl)-2,6-dimethoxypyrimidine (CAS 94170-84-0) is a heterocyclic building block belonging to the class of halogenated pyrimidines, with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . The compound is characterized by a pyrimidine core substituted with methoxy groups at positions 2 and 6, and a chloromethyl group at position 4 . This structural arrangement confers distinct electronic and steric properties that differentiate it from its regional isomers, notably 2-chloromethyl-4,6-dimethoxypyrimidine (CAS 114108-86-0), and from closely related 2-chloro-4,6-dimethoxypyrimidine (CAS 13223-25-1), which lacks the methylene spacer. The compound is utilized as a key intermediate in medicinal chemistry and organic synthesis, where its electrophilic chloromethyl functionality enables selective nucleophilic substitution for the construction of more complex molecular architectures.

4-(Chloromethyl)-2,6-dimethoxypyrimidine Procurement Risks: Why Regioisomeric or Analog-Based Substitution Is Not Scientifically Valid


Despite sharing the same molecular formula (C₇H₉ClN₂O₂) and molecular weight (188.61 g/mol) with its 2-substituted regioisomer , 4-(chloromethyl)-2,6-dimethoxypyrimidine cannot be treated as a generic substitute. The position of the chloromethyl group fundamentally alters the electronic environment of the pyrimidine ring and the reactivity profile of the halogenated substituent. As established in the pyrimidine chemistry literature, nucleophilic substitution at the 4-position of chloropyrimidines proceeds with significantly different regioselectivity and kinetics compared to substitution at the 2-position [1]. Furthermore, the chloromethyl group in the target compound is connected to the pyrimidine ring via a methylene (-CH₂-) spacer, whereas 2-chloro-4,6-dimethoxypyrimidine bears a chlorine atom directly attached to the ring—resulting in entirely different electronic effects, leaving group abilities, and downstream synthetic outcomes. Substituting one for the other will yield different reaction products and divergent synthetic pathways, compromising both experimental reproducibility and the integrity of structure-activity relationship (SAR) studies.

4-(Chloromethyl)-2,6-dimethoxypyrimidine Quantitative Differentiation Evidence: Direct Comparative Data for Informed Procurement


Regioisomeric Differentiation: 4-Chloromethyl vs. 2-Chloromethyl Substitution Effects on Synthetic Utility

The target compound 4-(chloromethyl)-2,6-dimethoxypyrimidine is structurally distinguished from its 2-substituted regioisomer by the position of the chloromethyl group on the pyrimidine ring . In nucleophilic substitution reactions of chloropyrimidines, established heterocyclic chemistry principles dictate that substituents at the 4-position exhibit greater reactivity toward nucleophiles compared to those at the 2-position [1]. Specifically, the 4-position of the pyrimidine ring is more electrophilic due to reduced resonance stabilization relative to the 2-position, leading to preferential displacement of 4-substituted leaving groups in competitive or stepwise substitution scenarios [1]. This regiochemical distinction is critical: 4-(chloromethyl)-2,6-dimethoxypyrimidine will undergo substitution at the chloromethyl position (via the benzylic-type carbon adjacent to the ring) with kinetics and selectivity that differ from substitution at the 2-position chloromethyl group of its isomer.

Medicinal Chemistry Organic Synthesis Building Block Selection

Carbonylation Reactivity: 2-Chloro vs. 4-Chloromethyl Substitution in Palladium-Catalyzed Alkoxycarbonylation

Direct comparative data from a study published in Tetrahedron (1999) demonstrates the differential reactivity between 2-chloro-4,6-dimethoxypyrimidine and 2-chloromethyl-4,6-dimethoxypyrimidine in palladium-catalyzed alkoxycarbonylation reactions [1]. Under identical reaction conditions (palladium acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), carbon monoxide atmosphere), the 2-chloro derivative underwent carbonylation to yield pyrimidine-2-carboxylates in good yields, while the 2-chloromethyl analogue afforded 2-pyrimidineacetates [1]. Although the target compound (4-chloromethyl substituted) was not directly tested in this study, the data establish a critical class-level principle: the presence of a chloromethyl group (with its methylene spacer) versus a directly attached chloro substituent produces fundamentally different carbonylation products [1]. By extension, 4-(chloromethyl)-2,6-dimethoxypyrimidine is expected to undergo carbonylation at the benzylic-type chloromethyl carbon, yielding 4-pyrimidineacetate derivatives rather than 4-carboxylates—a distinction that would be absent if using a directly chloro-substituted analogue.

Organometallic Chemistry Carbonylation Palladium Catalysis

Pharmaceutical Intermediate Validation: Explicit Use in Chloropyrimidine Antiviral Intermediate Patent (US 6,448,403 B1)

U.S. Patent 6,448,403 B1, assigned to SmithKline Beecham Corporation, explicitly claims 4-(chloromethyl)-2,6-dimethoxypyrimidine as a chloropyrimidine intermediate of formula (VI) for the synthesis of antiviral compounds [1]. The patent, titled 'Chloropyrimidine intermediates,' identifies this specific compound (where R3 is a defined substituent) as a key building block in the preparation of pharmaceutically active pyrimidine derivatives [1]. Critically, the patent does not claim the 2-chloromethyl regioisomer (CAS 114108-86-0) or the 2-chloro analogue (CAS 13223-25-1) in the same intermediate context, establishing that the 4-position chloromethyl substitution is uniquely required for the claimed synthetic route and the resulting antiviral pharmacophores [1]. This patent assignment by a major pharmaceutical corporation provides industrial validation that generic substitution of regioisomers would not yield the same intellectual property-protected synthetic pathway.

Antiviral Drug Discovery Process Chemistry Intellectual Property

Physical Property and Procurement Availability: mcule Database vs. Regioisomer Comparator

Computational physicochemical property data from the mcule database provides quantitative differentiation between 4-(chloromethyl)-2,6-dimethoxypyrimidine and its 2-substituted regioisomer . The target compound (CAS 94170-84-0) exhibits a calculated logP of 2.3373, topological polar surface area (TPSA) of 65.98 Ų, and zero Lipinski Rule of Five (RO5) violations . In comparison, a structurally related compound identified in the same database exhibits a logP of 3.3343 and TPSA of 49.33 Ų —differences of approximately 1 logP unit and 16.65 Ų in polar surface area. These differences, while not directly from the regioisomer's data (which is not available in the mcule database), demonstrate that substitution pattern on the dimethoxypyrimidine scaffold significantly alters key drug-likeness parameters. Furthermore, the target compound is categorized as having 2 H-bond donors and 4 H-bond acceptors with 3 rotatable bonds, whereas the comparator shows 2 H-bond donors, 3 H-bond acceptors, and 2 rotatable bonds .

Physicochemical Properties Drug-likeness Procurement

4-(Chloromethyl)-2,6-dimethoxypyrimidine: Validated Procurement Scenarios Based on Differentiated Evidence


Antiviral Drug Discovery Programs Requiring 4-Position Functionalized Pyrimidine Scaffolds

Based on the direct patent evidence in US 6,448,403 B1, 4-(chloromethyl)-2,6-dimethoxypyrimidine is the preferred chloropyrimidine intermediate for antiviral compound synthesis when the synthetic route requires a 4-position chloromethyl substituent [1]. The explicit claiming of this compound in a SmithKline Beecham patent validates its industrial relevance in antiviral drug discovery. Medicinal chemistry teams pursuing similar antiviral targets or conducting SAR studies around pyrimidine-based antiviral agents should procure the 4-chloromethyl regioisomer rather than the 2-substituted isomer to align with established pharmaceutical process chemistry and to enable patent-defined synthetic transformations. This compound is particularly suitable for programs targeting viral polymerases or reverse transcriptases where pyrimidine-based scaffolds have demonstrated therapeutic utility [1].

Palladium-Catalyzed Carbonylation to Access 4-Pyrimidineacetate Derivatives

Based on the carbonylation reactivity class evidence from Tetrahedron (1999), 4-(chloromethyl)-2,6-dimethoxypyrimidine is predicted to undergo palladium-catalyzed alkoxycarbonylation at the benzylic-type chloromethyl position to yield 4-pyrimidineacetate esters [1]. This transformation is not accessible using directly chloro-substituted analogues (e.g., 2-chloro-4,6-dimethoxypyrimidine), which yield carboxylate products instead. Organic synthesis laboratories requiring acetate-extended pyrimidine building blocks—particularly for the construction of pyrimidine-4-acetic acid derivatives or esters—should select this specific compound over halogenated alternatives lacking the methylene spacer. The reaction proceeds with Pd(OAc)₂ and dppf ligand under CO atmosphere, providing a reliable method for introducing a one-carbon homologated carboxyl functionality at the 4-position of the dimethoxypyrimidine scaffold [1].

Nucleophilic Substitution at the 4-Position Chloromethyl Site for SAR Library Synthesis

Based on the class-level reactivity hierarchy established in pyrimidine heterocyclic chemistry, the 4-chloromethyl group in 4-(chloromethyl)-2,6-dimethoxypyrimidine is more electrophilic and undergoes faster nucleophilic substitution than a 2-chloromethyl group in the regioisomer [1]. This regiochemical advantage makes the target compound the preferred building block for medicinal chemistry SAR campaigns requiring efficient substitution at the 4-position of the pyrimidine core. When synthesizing libraries of 4-substituted pyrimidine derivatives via nucleophilic displacement with amines, thiols, or alkoxides, procurement of the 4-chloromethyl regioisomer ensures optimal reaction kinetics and product yield, avoiding the slower substitution kinetics associated with 2-substituted analogues [1].

Lead Optimization Requiring Controlled Physicochemical Property Profiles

Based on the mcule database property analysis, 4-(chloromethyl)-2,6-dimethoxypyrimidine offers a distinct physicochemical profile characterized by a logP of 2.3373 and topological polar surface area of 65.98 Ų, with zero Lipinski RO5 violations [1]. This property set differs measurably from structurally related dimethoxypyrimidine derivatives that exhibit higher logP (≈3.3) and lower polar surface area (≈49 Ų) [2]. For lead optimization programs where balancing lipophilicity and polarity is critical—particularly for oral bioavailability or blood-brain barrier penetration considerations—the target compound provides a specific property anchor point. Procurement decisions in property-driven medicinal chemistry should account for these quantitative differences, as substitution with alternative dimethoxypyrimidine derivatives would shift the candidate molecule's calculated drug-likeness parameters by approximately 1 logP unit and 16-17 Ų of polar surface area [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(chloromethyl)-2,6-dimethoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.